(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid
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Overview
Description
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, an amino group, and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Iodophenyl Intermediate: The initial step involves the iodination of a phenyl ring to form 4-iodophenylamine. This can be achieved using iodine and a suitable oxidizing agent.
Coupling Reaction: The iodophenylamine is then coupled with a suitable butenoic acid derivative under controlled conditions to form the desired product. This step may involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the reaction.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The iodine atom in the phenyl ring can be substituted with other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as sodium iodide (NaI) and copper(I) iodide (CuI) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a reagent in chemical processes.
Mechanism of Action
The mechanism of action of (Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(E)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid: The E-isomer of the compound, which has different spatial arrangement and potentially different properties.
4-((4-bromophenyl)amino)-3-methyl-4-oxobut-2-enoic acid: A similar compound with a bromine atom instead of iodine.
4-((4-chlorophenyl)amino)-3-methyl-4-oxobut-2-enoic acid: A similar compound with a chlorine atom instead of iodine.
Uniqueness
(Z)-4-((4-iodophenyl)amino)-3-methyl-4-oxobut-2-enoic acid is unique due to the presence of the iodine atom, which can influence its reactivity and biological activity. The iodine atom can participate in specific interactions that are not possible with other halogens, making this compound distinct in its chemical and biological properties.
Properties
IUPAC Name |
(Z)-4-(4-iodoanilino)-3-methyl-4-oxobut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10INO3/c1-7(6-10(14)15)11(16)13-9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)(H,14,15)/b7-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAZLIKAZAAHRPV-SREVYHEPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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